2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
CAS No.: 40004-63-5
Cat. No.: VC17965807
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol - 40004-63-5](/images/structure/VC17965807.png)
Specification
CAS No. | 40004-63-5 |
---|---|
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
Standard InChI Key | FJWBDCUZQKWYMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2CCN(CC2)CCO |
Introduction
Chemical Structure and Nomenclature
Structural Features
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol consists of a six-membered piperazine ring with a 4-methylphenyl group at the 1-position and a 2-hydroxyethyl group at the 4-position. The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. The piperazine core provides a rigid scaffold for intermolecular interactions, while the methylphenyl and ethanol groups enhance solubility and reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves alkylation of 4-(4-methylphenyl)piperazine with ethylene oxide or 2-chloroethanol. A representative method is outlined below:
Reaction Scheme:
Key Steps:
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Alkylation: The piperazine nitrogen reacts with ethylene oxide under basic conditions to form the ethanol derivative .
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Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Optimal Reaction Conditions
Parameter | Condition | Source |
---|---|---|
Solvent | Ethanol | |
Temperature | 50–70°C | |
Catalyst | Potassium carbonate | |
Yield | 65–75% (estimated) | – |
Physical and Chemical Properties
Physicochemical Profile
While experimental data for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol are scarce, properties are inferred from structurally related compounds:
Table 2: Estimated Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 130–132°C (analog to ) | |
Boiling Point | 452°C (predicted) | |
Density | 1.25 g/cm³ | |
Solubility | Soluble in ethanol, DMSO | |
pKa | ~14.96 (hydroxyl group) |
Stability and Reactivity
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the piperazine ring .
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Reactivity: The hydroxyl group participates in esterification and oxidation reactions, while the piperazine nitrogen can undergo alkylation or acylation .
Applications in Scientific Research
Medicinal Chemistry
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Drug Intermediate: Serves as a precursor for antipsychotic agents (e.g., aripiprazole analogs) .
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Receptor Studies: Used to probe serotonin and dopamine receptor binding sites .
Materials Science
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Coordination Polymers: Piperazine derivatives form metal-organic frameworks (MOFs) with transition metals .
Aspect | Recommendation |
---|---|
Storage | 2–8°C in airtight container |
Disposal | Incineration or hydrolysis |
Comparison with Related Piperazine Derivatives
Table 5: Structural and Functional Comparisons
Future Research Directions
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